molecular formula C21H26N4O5S2 B12148839 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148839
M. Wt: 478.6 g/mol
InChI Key: XNCINCZJBMRHGK-VBKFSLOCSA-N
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Description

The compound “2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, methoxy, thioxo, and pyrido[1,2-a]pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Thiazolidinone Moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidinone intermediate with a thioamide and an α-halo ketone to form the thiazolidinone ring.

    Attachment of the Hydroxyethoxyethylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced via a suitable amine precursor.

    Methoxypropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy and thioxo groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The thioxo group can be reduced to a thiol or a sulfide.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable leaving groups.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted amino or methoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor due to its multiple functional groups.

    Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with variations in functional groups.

    This compound: Another similar compound with slight differences in the substitution pattern.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H26N4O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O5S2/c1-14-4-5-17-23-18(22-6-10-30-11-8-26)15(19(27)25(17)13-14)12-16-20(28)24(21(31)32-16)7-3-9-29-2/h4-5,12-13,22,26H,3,6-11H2,1-2H3/b16-12-

InChI Key

XNCINCZJBMRHGK-VBKFSLOCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCOCCO)C=C1

Origin of Product

United States

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